
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenylacetic acid is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract .
Synthesis Analysis
There are several methods for the synthesis of phenolic compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of 3-Hydroxyphenylacetic acid is C9H10O3 . The carbon-oxygen bond in phenol is slightly less than that of methanol .
Chemical Reactions Analysis
3-Hydroxyphenylacetic acid can undergo various chemical reactions. For example, it can be transformed into 6-[3-(carboxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 3,4,5-trihydroxy-6-{[2-(3-hydroxyphenyl)acetyl]oxy}oxane-2-carboxylic acid .
Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Aplicaciones Científicas De Investigación
Synthesis and Antiepileptic Activity
A study explored the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, including a compound structurally similar to 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These compounds were synthesized using microwave radiation and evaluated for antiepileptic activity. The results showed that specific derivatives significantly increased latency time compared to controls, indicating potential antiepileptic properties. Molecular docking studies suggested that these compounds could interact strongly with the GABAA receptor, indicating a potential mechanism for their antiepileptic effects (Asadollahi et al., 2019).
Potential Role in Metabolic Pathways
Another study identified a tetrahydroisoquinoline derivative, derived from dopamine and phenylpyruvic acid, in the urine of phenylketonuric children and in animal models. The compound was found to accumulate significantly in the brain and act as a noncompetitive inhibitor of dopamine beta-hydroxylase, indicating its potential role in metabolic pathways related to phenylketonuria and its impact on brain chemistry (Lasala & Coscia, 1979).
Interaction with Biological Properties
The synthesis of trans-decahydroquinoline-5-carboxylic acid epimers was studied, leading to the discovery of their interaction with GABA receptors and transport systems in brain tissue. This interaction resulted in tonic-clonic seizures when administered intracerebroventricularly, suggesting a significant impact on the central nervous system's biological properties (Witiak et al., 1986).
Hepatoprotective Activity
Research into tetrahydro-β-carboline derivatives revealed their hepatoprotective activity against chemically induced liver damage. The study showed that positional isomers and alkyl substitution at certain positions enhanced the hepatoprotective effect, providing insights into potential therapeutic applications for liver damage (Saiga et al., 1987).
Mecanismo De Acción
Target of Action
Mode of Action
For example, 3-(2-Hydroxyphenyl)propionic acid has been found to inhibit the binding of THP-1 monocytes to human aortic endothelial cells . This suggests that 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may also interact with its targets to induce changes in cellular function.
Biochemical Pathways
coli . This pathway is responsible for the mineralization of 3-hydroxyphenylpropionate (3HPP), a microbial metabolite of both (+)-catechin and (-)-epicatechin .
Pharmacokinetics
Hydroxytyrosol is metabolized into several metabolites, including 3-hydroxyphenylacetic acid, which has a half-life of approximately 2.5 hours and a mean residence time of around 4 hours . The clearance of this compound occurs through conversion to two sulfate and two glucuronide conjugates .
Result of Action
Related compounds such as 3-hydroxyphenylacetic acid have been found to decrease blood pressure in vivo via vessel relaxation . This mechanism might be based on the release of nitric oxide by the endothelial layer .
Action Environment
It is known that the stability and reactivity of similar boron reagents can be influenced by factors such as temperature, solvent, and the presence of other chemical species .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROVLIVVNWJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
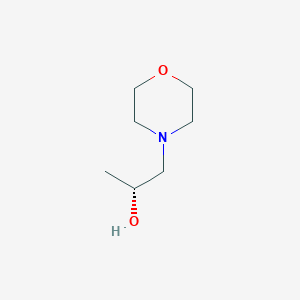
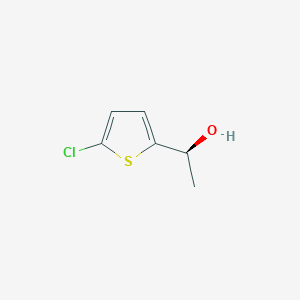
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
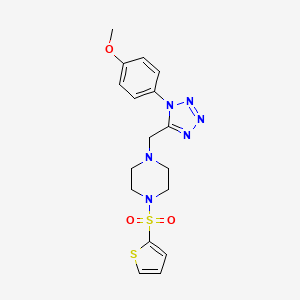


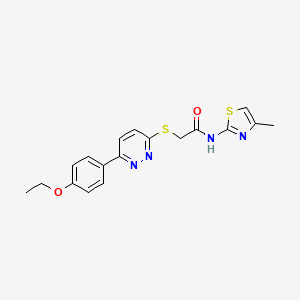
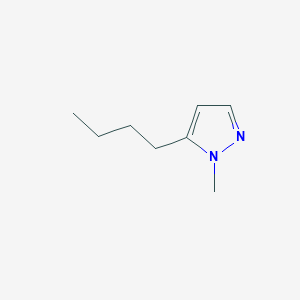
![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)
